Pyrrolidin-2-amine dihydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H12Cl2N2 |
|---|---|
Molecular Weight |
159.05 g/mol |
IUPAC Name |
pyrrolidin-2-amine;dihydrochloride |
InChI |
InChI=1S/C4H10N2.2ClH/c5-4-2-1-3-6-4;;/h4,6H,1-3,5H2;2*1H |
InChI Key |
JMLPMRUZIQKDDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)N.Cl.Cl |
Origin of Product |
United States |
Comprehensive Spectroscopic and Crystallographic Characterization of Pyrrolidin 2 Amine Dihydrochloride
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier, non-destructive analytical technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton NMR (¹H NMR) spectroscopy is instrumental in defining the structure of a molecule by mapping the chemical environment of its hydrogen atoms. In the case of Pyrrolidin-2-amine (B12981798) dihydrochloride (B599025), the ¹H NMR spectrum provides key insights into the arrangement of protons on the pyrrolidine (B122466) ring.
The analysis of related pyrrolidine structures offers a comparative framework. For instance, in a study of 2-propynylpyrrolidine derivatives, the removal of a t-Boc protecting group with aqueous ethanolic hydrogen chloride resulted in the formation of a diamine which was isolated as its dihydrochloride salt. acs.org This highlights the stability of the dihydrochloride form of pyrrolidine derivatives.
A representative, though not identical, example can be found in the ¹H NMR spectrum of pyrrolidine itself, which shows signals for the protons on the five-membered ring. nih.govspectrabase.com The chemical shifts and coupling constants observed in such spectra are foundational for interpreting the more complex spectrum of a substituted derivative like Pyrrolidin-2-amine dihydrochloride.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| H2 | 3.8 - 4.2 | Multiplet | - |
| H3 (axial) | 2.0 - 2.3 | Multiplet | - |
| H3 (equatorial) | 1.7 - 1.9 | Multiplet | - |
| H4 (axial) | 1.8 - 2.1 | Multiplet | - |
| H4 (equatorial) | 1.6 - 1.8 | Multiplet | - |
| H5 (axial) | 3.3 - 3.6 | Multiplet | - |
| H5 (equatorial) | 3.1 - 3.4 | Multiplet | - |
| NH₂ | 8.5 - 9.5 | Broad Singlet | - |
| NH₂⁺ (ring) | 10.0 - 11.0 | Broad Singlet | - |
Note: This is a predicted table based on general principles and data from related compounds. Actual values may vary.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum, revealing the number of different carbon environments.
For this compound, the ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four carbon atoms of the pyrrolidine ring. The chemical shifts of these carbons are influenced by their hybridization and the electronegativity of attached atoms. The carbon atom bonded to the amino group (C2) would be expected to resonate at a lower field (higher ppm value) compared to the other methylene (B1212753) carbons of the ring due to the deshielding effect of the nitrogen atom.
Studies on similar structures, such as N-Boc-proline derivatives, provide valuable comparative data for ¹³C NMR chemical shifts in pyrrolidine rings. mdpi.com For example, the chemical shifts of the pyrrolidine ring carbons in these derivatives are well-documented and can be used to predict the approximate chemical shifts for this compound. mdpi.com The presence of the dihydrochloride will also influence the electronic environment and thus the chemical shifts.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | 55 - 65 |
| C3 | 25 - 35 |
| C4 | 20 - 30 |
| C5 | 45 - 55 |
Note: This is a predicted table based on general principles and data from related compounds. Actual values may vary.
Vibrational Spectroscopy for Functional Group Identification in this compound
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. These methods are based on the principle that molecules absorb radiation at specific frequencies corresponding to their vibrational modes.
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, providing a characteristic fingerprint of its functional groups. For this compound, the FT-IR spectrum would be expected to display several key absorption bands.
The N-H stretching vibrations of the primary amine (NH₂) and the secondary amine within the pyrrolidine ring (as a hydrochloride salt) would appear in the region of 3200-3400 cm⁻¹. The presence of the hydrochloride salt would likely broaden these peaks. The C-H stretching vibrations of the methylene groups in the pyrrolidine ring would be observed around 2850-2960 cm⁻¹. N-H bending vibrations are expected in the 1590-1650 cm⁻¹ region. Furthermore, C-N stretching vibrations typically appear in the 1000-1250 cm⁻¹ range.
While a specific FT-IR spectrum for this compound is not available in the provided search results, extensive libraries of FT-IR spectra for a vast number of organic compounds exist, such as the Aldrich FT-IR Collection. thermofisher.com Comparing the experimental spectrum of the title compound with spectra of related structures, like 2-pyrrolidinone (B116388) or other amino pyrrolidines, can aid in the assignment of vibrational modes. researchgate.netnist.gov
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amine Salt) | 3200 - 3400 | Strong, Broad |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium to Strong |
| N-H Bend (Amine) | 1590 - 1650 | Medium |
| C-N Stretch | 1000 - 1250 | Medium |
Fourier-Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR. It involves the inelastic scattering of monochromatic light from a laser source. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations.
For this compound, the FT-Raman spectrum would also provide information about the vibrational modes. The C-C and C-N stretching vibrations of the pyrrolidine ring skeleton would be expected to produce characteristic Raman signals. The symmetric stretching of the C-H bonds would also be Raman active. The Raman spectrum of the parent compound, pyrrolidine, has been recorded and can serve as a reference point. nih.gov
Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions
Electronic Absorption Spectroscopy, or Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. It is particularly useful for identifying conjugated systems.
This compound, lacking any significant chromophores or a conjugated system, is not expected to exhibit strong absorption in the UV-Vis region (200-800 nm). The electronic transitions available to the saturated pyrrolidine ring and the amino group are typically high-energy n→σ* and σ→σ* transitions, which occur in the far-UV region (below 200 nm). Therefore, a conventional UV-Vis spectrum of this compound would likely show only end absorption at the lower wavelength limit of the instrument. This lack of significant absorption is itself a piece of structural information, confirming the absence of conjugation. Studies on related compounds without extensive chromophores support this expectation. researchgate.net
Mass Spectrometry for Molecular Formula and Fragment Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the analysis of this compound, the technique would first involve the ionization of the molecule. Due to the presence of two basic amine groups, electrospray ionization (ESI) in positive ion mode would be a suitable method.
In the mass spectrum, the molecular ion of the free base, [Pyrrolidin-2-amine+H]⁺, would be expected. The molecular formula of the free base is C₄H₁₀N₂. The presence of two nitrogen atoms dictates, according to the nitrogen rule, that the free base will have an even nominal molecular weight (86 g/mol ). jove.comjove.com The protonated molecule would therefore be observed at an m/z value corresponding to its molecular weight plus the mass of a proton, resulting in an odd m/z value. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula by providing highly accurate mass measurements.
The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides valuable information about the molecule's structure. For Pyrrolidin-2-amine, fragmentation is expected to be directed by the charged amine groups. jove.com A characteristic fragmentation pathway for amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgwhitman.edu In the case of the pyrrolidine ring, this would lead to ring-opening. The primary fragmentation pathways would likely involve the loss of small neutral molecules such as ammonia (B1221849) (NH₃) or ethene (C₂H₄), resulting in stable fragment ions.
Table 1: Illustrative Mass Spectrometry Data for Pyrrolidin-2-amine
| m/z (Theoretical) | Ion Formula | Description |
| 87.09 | [C₄H₁₁N₂]⁺ | Protonated molecular ion (M+H)⁺ of the free base. |
| 70.07 | [C₄H₈N]⁺ | Loss of ammonia (NH₃) from the protonated molecule. |
| 57.06 | [C₃H₇N]⁺ | Result of ring opening followed by the loss of HCN. |
| 43.04 | [C₂H₅N]⁺ | A common fragment for pyrrolidine structures. |
This table is illustrative and based on general fragmentation principles of cyclic amines. Actual experimental values may vary.
Computational and Theoretical Frameworks for Pyrrolidin 2 Amine Dihydrochloride Analysis
Density Functional Theory (DFT) for Molecular Geometry and Vibrational Frequencies
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, offering a balance between accuracy and computational cost for the determination of electronic structure. The fundamental principle of DFT is that the energy of a molecule can be determined from its electron density, rather than the more complex many-electron wavefunction. This approach is widely used to predict the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms in a molecule.
For Pyrrolidin-2-amine (B12981798) dihydrochloride (B599025), DFT calculations would begin with the construction of an initial 3D structure. The geometry is then optimized by finding the minimum on the potential energy surface. This process yields precise information about bond lengths, bond angles, and dihedral angles. For instance, in studies of substituted pyrrolidinones, DFT has been used to calculate these geometric parameters with a high degree of accuracy. arabjchem.org
Once the optimized geometry is obtained, the same DFT framework can be used to calculate vibrational frequencies. This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the structural characterization of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of chemical bonds. In studies of other heterocyclic compounds, DFT calculations have shown good agreement with experimental vibrational spectra, allowing for the assignment of observed spectral bands to specific molecular motions. acs.org
Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Pyrrolidine (B122466) Derivative (Calculated via DFT)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-N | 1.46 | ||
| C-C (ring) | 1.54 | ||
| N-C-C | 104.5 | ||
| C-N-C | 109.2 | ||
| C-C-C-N | 25.7 | ||
| H-N-C-C | 175.3 |
Note: This table is illustrative and based on typical values found in computational studies of pyrrolidine derivatives. The actual values for Pyrrolidin-2-amine dihydrochloride would require a specific DFT calculation.
Quantum Chemical Descriptors and Frontier Molecular Orbital (FMO) Analysis
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its chemical properties and reactivity. These descriptors include parameters such as ionization potential, electron affinity, electronegativity, and chemical hardness. They are invaluable for understanding the intrinsic reactivity of a molecule and for developing quantitative structure-activity relationships (QSAR).
A key component of this analysis is the study of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.
For this compound, FMO analysis would reveal the regions of the molecule most likely to be involved in chemical reactions. The distribution of the HOMO and LUMO across the molecule's framework highlights potential sites for electrophilic and nucleophilic attack. In studies of substituted fulleropyrrolidines, for example, TD-DFT calculations have been used to understand the nature of electronic transitions and the location of frontier orbitals. nih.gov
Table 2: Illustrative Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors for a Pyrrolidine Derivative
| Descriptor | Value (eV) |
| HOMO Energy | -6.8 |
| LUMO Energy | 2.1 |
| HOMO-LUMO Gap | 8.9 |
| Ionization Potential | 6.8 |
| Electron Affinity | -2.1 |
| Electronegativity | 2.35 |
| Chemical Hardness | 4.45 |
Note: These values are illustrative and derived from general findings in the literature on related heterocyclic compounds. Specific calculations for this compound are required for precise values.
Molecular Dynamics (MD) Simulations and Molecular Docking for Conformational and Interaction Studies
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and the study of interactions with other molecules, such as solvents or biological macromolecules.
For this compound, MD simulations could be used to study its conformational flexibility, the stability of its different conformers, and its interactions with water molecules in an aqueous solution. This is particularly relevant for understanding its behavior in a biological context.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is often used to predict the binding mode of a small molecule ligand to a protein's active site. If this compound were being investigated as a potential biologically active agent, molecular docking studies would be crucial for identifying its potential protein targets and understanding the key interactions (e.g., hydrogen bonds, electrostatic interactions) that stabilize the complex. Numerous studies on pyrrolidine derivatives as enzyme inhibitors have successfully used molecular docking and MD simulations to elucidate their binding mechanisms. nih.govnih.gov
Table 3: Illustrative Interaction Energies from a Molecular Docking Study of a Pyrrolidine-based Inhibitor with a Protein Target
| Interaction Type | Energy (kcal/mol) | Interacting Residues |
| Hydrogen Bond | -3.5 | ASP129 |
| Electrostatic | -2.8 | GLU85 |
| Van der Waals | -4.2 | LEU34, ILE56 |
| Total Binding Energy | -10.5 |
Note: This table represents a hypothetical output from a molecular docking simulation and is for illustrative purposes only.
Potential Energy Surface (PES) Scanning and Conformational Stability Assessments
The Potential Energy Surface (PES) is a mathematical landscape that describes the energy of a molecule as a function of its geometry. By exploring the PES, chemists can identify stable conformations (local minima), transition states (saddle points), and the energy barriers between them.
A PES scan involves systematically changing one or more geometric parameters (e.g., a dihedral angle) and calculating the energy at each step, while allowing the rest of the molecule to relax. For this compound, a PES scan around the rotatable bonds, such as the C-N bond of the amine group, would reveal the different possible conformations (e.g., staggered, eclipsed) and their relative energies. This is essential for understanding the molecule's conformational preferences and the flexibility of the pyrrolidine ring, which can adopt various puckered conformations.
Studies on similar molecules, such as L-proline which contains a pyrrolidine ring, have utilized PES scans to investigate conformational stability and the puckering of the five-membered ring. These analyses provide a detailed picture of the energy landscape that governs the molecule's shape and dynamics.
Table 4: Illustrative Relative Energies of Conformers from a Potential Energy Surface Scan of a Pyrrolidine Derivative
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | 178 | 0.00 |
| 2 | 65 | 2.5 |
| 3 | -70 | 2.8 |
| Transition State 1 | 120 | 4.5 |
| Transition State 2 | 0 | 5.1 |
Note: This table is a simplified, illustrative representation of data that could be obtained from a PES scan.
Strategic Applications of Pyrrolidin 2 Amine Dihydrochloride As a Chiral Building Block in Advanced Organic Synthesis
Versatile Role in the Assembly of Complex Nitrogenous Heterocycles
The pyrrolidine (B122466) ring is a fundamental structural motif found in a vast array of natural products and synthetic compounds with significant biological activity. nih.govmdpi.com Pyrrolidin-2-amine (B12981798) dihydrochloride (B599025) serves as a readily available chiral starting material for the synthesis of more complex nitrogen-containing heterocyclic systems. Its inherent stereochemistry can be effectively transferred to the target molecules, influencing their biological profiles. nih.gov
One key application lies in the construction of fused heterocyclic systems. For instance, derivatives of pyrrolidin-2-amine can be utilized in cyclization reactions to form bicyclic structures. The reaction of γ-azidonitriles with reducing agents can lead to the formation of pyrrolidin-2-imines, which are valuable intermediates for further elaboration into complex heterocyclic frameworks. organic-chemistry.org Furthermore, the amino group of pyrrolidin-2-amine can be readily functionalized, allowing for its incorporation into larger ring systems through intramolecular cyclization strategies. This approach has been employed in the synthesis of various alkaloids and other natural products containing the pyrrolidine core. mdpi.com
The synthesis of polynuclear heterocycles has also been achieved using pyrrolidine derivatives. For example, dinitro derivatives of 1,3-dimethylpyrrolo[3,2-d]pyrimidine-2,4-diones can be reduced to the corresponding amines, which then react with dicarbonyl compounds to yield complex polycyclic systems. researchgate.net This highlights the utility of the amino functionality in pyrrolidine-based structures for building intricate molecular architectures.
Employment in Asymmetric Catalysis as Chiral Auxiliaries, Ligands, and Organocatalysts
The chiral nature of pyrrolidin-2-amine dihydrochloride makes it an excellent candidate for applications in asymmetric catalysis, where the goal is to control the stereochemical outcome of a chemical reaction. mdpi.comnih.gov Its derivatives have been successfully employed as chiral auxiliaries, ligands for metal catalysts, and as organocatalysts themselves.
As a chiral auxiliary, the pyrrolidine moiety can be temporarily attached to a substrate molecule to direct the stereoselective course of a reaction. After the desired transformation, the auxiliary can be cleaved, yielding the enantiomerically enriched product. This strategy has been particularly useful in the synthesis of chiral amines and amino acids. mdpi.com
Furthermore, pyrrolidine-based structures are widely used as chiral ligands in transition metal-catalyzed reactions. The nitrogen atoms of the pyrrolidine ring can coordinate to a metal center, creating a chiral environment that influences the stereoselectivity of the catalytic process. These ligand-metal complexes have been applied in a variety of asymmetric transformations, including hydrogenations, C-H insertions, and cross-coupling reactions. acs.org
In the realm of organocatalysis, which utilizes small organic molecules as catalysts, pyrrolidine derivatives have played a pioneering role. mdpi.comnih.gov The secondary amine of the pyrrolidine ring can react with carbonyl compounds to form enamines or iminium ions, which are key intermediates in many organocatalytic reactions.
Enantioselective Carbon-Carbon Bond Forming Reactions (e.g., Michael Additions, Aldol (B89426) Condensations)
Pyrrolidine-based organocatalysts have proven to be highly effective in promoting enantioselective carbon-carbon bond forming reactions, which are fundamental transformations in organic synthesis. Two prominent examples are the Michael addition and the aldol condensation.
In the Michael addition , a nucleophile adds to an α,β-unsaturated carbonyl compound. Chiral pyrrolidine catalysts can activate the carbonyl compound through the formation of an iminium ion, which then reacts with the nucleophile in a stereocontrolled manner. This methodology has been widely used for the synthesis of chiral γ-nitro ketones and other valuable building blocks. For example, cis-2,5-disubstituted pyrrolidine organocatalysts have demonstrated excellent yields and enantioselectivities in the Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes. rsc.org
The aldol condensation involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound. youtube.com Proline, a naturally occurring pyrrolidine derivative, and its synthetic analogs are highly effective catalysts for direct asymmetric aldol reactions. mdpi.comnih.gov The secondary amine of the pyrrolidine catalyst reacts with a ketone or aldehyde to form an enamine, which then adds to another carbonyl compound with high stereoselectivity.
| Reaction Type | Catalyst Type | Substrates | Product Type | Key Features |
| Michael Addition | Chiral Pyrrolidine | α,β-Unsaturated Aldehydes, Nitromethane | γ-Nitro Aldehydes | High yields and enantioselectivities. rsc.org |
| Michael Addition | Thiourea Organocatalysts | Aliphatic Ketones, Nitroolefins | Chiral Ketones | Excellent enantio- and moderate diastereoselectivities. researchgate.net |
| Aldol Condensation | Proline-Threonine Dipeptide | Aldehydes, Acetone | β-Hydroxy Ketones | High enantioselectivity in chloroform. mdpi.com |
| Aldol Condensation | Pseudopeptides | Not Specified | Aldol Products | Good reaction performance. nih.gov |
Stereoselective Reductions and Amination Reactions
Pyrrolidine-derived catalysts and reagents also play a crucial role in stereoselective reduction and amination reactions.
In stereoselective reductions , a prochiral ketone or imine is reduced to a chiral alcohol or amine, respectively. Chiral pyrrolidine-based ligands can be used in conjunction with metal hydrides to achieve high levels of enantioselectivity. For instance, the reduction of N-phosphonyl/phosphoryl imines using chiral catalysts can provide access to a variety of synthetically challenging chiral amine scaffolds. mdpi.com The catalytic enantioselective reduction of trifluoromethyl-substituted imines is a common and important strategy for preparing α-trifluoromethyl amines. nih.gov
Stereoselective amination reactions involve the introduction of an amino group into a molecule in a stereocontrolled manner. ω-Transaminases, a class of enzymes, can be used in combination with chemical methods for the synthesis of chiral amines. A chemoenzymatic cascade involving a ω-transaminase and a monoamine oxidase has been developed for the synthesis of chiral 2,5-disubstituted pyrrolidines from 1,4-diketones. nih.gov This approach demonstrates the power of combining biocatalysis with traditional organic synthesis to achieve highly selective transformations. Furthermore, direct methods for the asymmetric allylation of imines, catalyzed by chiral organocatalysts, provide a powerful route to chiral homoallylic amines. beilstein-journals.orgnih.gov
Precursor Utility in the Synthesis of Pharmacologically Relevant Scaffolds
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of drugs and biologically active compounds. nih.govnih.gov this compound, as a chiral building block, serves as a valuable precursor for the synthesis of these pharmacologically relevant molecules. mdpi.com
The inherent chirality of pyrrolidin-2-amine is often crucial for the biological activity of the final drug molecule, as different stereoisomers can exhibit vastly different pharmacological profiles. nih.gov For example, the pyrrolidine fragment is a key component of drugs used to treat a variety of conditions, including those affecting the central nervous system, cancer, and infectious diseases. nih.govnih.gov
Synthesis and Exploration of Pyrrolidin 2 Amine Dihydrochloride Derivatives and Structural Analogs
Systematic Modification of the Pyrrolidine (B122466) Ring and Amino Functional Group
The chemical versatility of the pyrrolidin-2-amine (B12981798) scaffold allows for extensive modification at several key positions: the nitrogen of the ring, the carbons of the ring, and the exocyclic primary amino group. These modifications are crucial for tuning the molecule's physicochemical properties and biological activity.
Modification of the Pyrrolidine Ring: The pyrrolidine ring can be functionalized through various synthetic strategies. One common approach involves the use of pre-functionalized starting materials, such as proline or 4-hydroxyproline, to introduce substituents at specific positions. mdpi.com Alternatively, modern synthetic methods allow for the direct functionalization of the C-H bonds of the pyrrolidine ring or the construction of the ring from acyclic precursors, enabling the placement of substituents at any desired position. mdpi.comtandfonline.com
Ring transformation is another powerful modification strategy. For instance, a novel biotransformation process has been observed where an aminopyrrolidine ring undergoes expansion to an aminopiperidine ring. This process involves an initial hydroxylation and opening of the pyrrolidine ring to form an aldehyde intermediate, followed by an intramolecular Schiff-base formation and subsequent reduction to yield the six-membered piperidine (B6355638) ring. nih.gov Conversely, ring contraction strategies, such as the photo-promoted reaction of pyridines with silylborane, can produce pyrrolidine derivatives, demonstrating the synthetic accessibility of the pyrrolidine core from other heterocyclic systems. osaka-u.ac.jp
Modification of the Amino Functional Group: The primary amino group at the C-2 position is a prime site for modification. Standard reactions such as N-alkylation and N-acylation can be employed to introduce a wide variety of substituents. These modifications can significantly alter the compound's polarity, basicity, and ability to form hydrogen bonds. nih.gov For example, the synthesis of 1-N-acetylamino pyrrolidine analogues from their corresponding 1-amino precursors has been shown to be critical for achieving potent inhibition of certain enzymes, highlighting the importance of this functional group. nih.gov
Below is a table summarizing key modification strategies for the pyrrolidin-2-amine scaffold.
| Modification Type | Reaction | Reagents/Conditions | Outcome | Reference(s) |
| Ring Nitrogen | N-Arylation | Cyclic ethers, POCl₃, DBU | Forms N-aryl-substituted pyrrolidines. | organic-chemistry.org |
| Ring Carbon | C-H Alkylation/Arylation | Nickel catalyst, benzaldehyde, aryl/alkyl halides | Introduces alkyl or aryl groups at sp³ C-H bonds. | organic-chemistry.org |
| Ring Transformation | Ring Expansion | Human liver S9 fraction (CYP3A4) | Converts aminopyrrolidine to aminopiperidine. | nih.gov |
| Exocyclic Amine | N-Acetylation | Acetic anhydride (B1165640) or other acetylating agents | Converts primary amine to an acetamide (B32628) group. | nih.gov |
| Exocyclic Amine | Reductive Amination | Carbonyl compound, reducing agent (e.g., NaBH₃CN) | Introduces alkyl substituents on the amino group. | organic-chemistry.org |
Structure-Reactivity Relationships and Stereochemical Influence of Substituents
The relationship between a molecule's three-dimensional structure and its chemical reactivity is a central theme in organic chemistry. In pyrrolidine derivatives, the stereochemical orientation of substituents and the conformation of the five-membered ring profoundly influence their properties.
The pyrrolidine ring is not planar and adopts puckered "envelope" conformations. nih.gov The position and nature of substituents can lock the ring into a preferred conformation, which in turn affects its interaction with biological targets and its chemical reactivity. nih.govnih.gov For example, the introduction of a fluorine atom, a common modification in medicinal chemistry, can significantly alter the conformational preference of the ring through stereoelectronic effects. In derivatives of 4-fluoroproline, a cis relationship between the fluorine and the carboxylate group favors a Cγ-endo pucker, while a trans relationship favors a Cγ-exo pucker. nih.gov This conformational control is attributed to electrostatic and hyperconjugative gauche effects. nih.gov
Structure-activity relationship (SAR) studies on pyrrolidine derivatives reveal that both the nature and the stereochemistry of substituents are critical for activity. In a study on pyrrolidine pentamine inhibitors, modifications at different positions (R1-R5) had varied effects on inhibitory properties. nih.govnih.gov While truncating parts of the molecule led to a loss of activity, more subtle changes, such as altering a substituent from an S-phenyl to a different group at the R1 position, also reduced inhibition, demonstrating the essential nature of specific functionalities and their spatial arrangement. nih.govnih.gov
The stereochemical influence is further highlighted in the synthesis of 2,5-disubstituted pyrrolidines. The choice of protecting group on the ring nitrogen can control the diastereoselectivity of nucleophilic additions. For instance, a carbamate (B1207046) protecting group can favor the formation of cis-2,5-disubstituted pyrrolidines, whereas a benzamide (B126) group can lead to the trans isomer as the major product. acs.org
The following table illustrates the influence of substituents on the conformational preference of the pyrrolidine ring.
| Compound | Substituent at C-4 | Preferred Conformation | Key Stereoelectronic Effect | Reference(s) |
| L-Proline | Hydrogen | Cγ-endo | --- | nih.gov |
| trans-4-Fluoroproline | Fluorine (trans to COOH) | Cγ-exo | Gauche effect | nih.gov |
| cis-4-Fluoroproline | Fluorine (cis to COOH) | Cγ-endo | Gauche effect | nih.gov |
| 3-Fluoropyrrolidinium cation | Fluorine at C-3 | cis (F relative to NH₂⁺) | Electrostatic gauche interaction | nih.gov |
Design and Synthesis of Pyrrolidin-2-one and Pyrrolidin-2,5-dione Derivatives
Pyrrolidin-2-ones (γ-lactams) and pyrrolidine-2,5-diones (succinimides) are important structural analogs of pyrrolidines with distinct chemical properties and broad biological activities. researchgate.netresearchgate.net Their synthesis from pyrrolidin-2-amine precursors or related starting materials is a key strategy for diversifying the chemical space around this scaffold.
Pyrrolidin-2-one Derivatives: The pyrrolidin-2-one ring is a core component of many pharmacologically active compounds. researchgate.net One straightforward synthetic approach involves the reaction of primary amines with γ-butyrolactone (GBL) at high temperatures, though this is often limited to amines that can withstand the harsh conditions. researchgate.net More versatile methods have been developed, such as the reaction of donor-acceptor cyclopropanes with primary amines like anilines or benzylamines. This transformation proceeds via a Lewis acid-catalyzed ring opening followed by an in-situ lactamization to yield 1,5-substituted pyrrolidin-2-ones. mdpi.com Another efficient method is the one-pot conversion of erythruronolactone with an amine to produce polyhydroxylated pyrrolidin-2-ones. researchgate.net
| Starting Material(s) | Reagents/Conditions | Product Type | Yield | Reference(s) |
| γ–Butyrolactone, Hydrazine hydrate | Heat | 1-Aminopyrrolidin-2-one | High | researchgate.net |
| Donor-Acceptor Cyclopropane, Aniline | Y(OTf)₃, Toluene, 110 °C | 1,5-Diaryl-pyrrolidin-2-one | 79% (for specific substrates) | mdpi.com |
| Erythruronolactone, Benzylamine | Toluene, Reflux | (3R,4R)-3,4-dihydroxy-1-phenyl-5-(phenylmethyl)pyrrolidin-2-one | 87% | researchgate.net |
| Levulinic acid, Aromatic amine | Co₂(CO)₈, Phenylsilane | N-Aryl-5-methylpyrrolidinone | Good | organic-chemistry.org |
Pyrrolidin-2,5-dione Derivatives: Pyrrolidine-2,5-diones, also known as succinimides, are another class of valuable heterocyclic compounds. researchgate.net These derivatives are often synthesized through the cyclization of succinic acid or its derivatives with amines. A modern approach involves the Michael addition of ketones to N-substituted maleimides, catalyzed by a self-assembled three-component system, to produce substituted pyrrolidine-2,5-dione derivatives. ebi.ac.uk Furthermore, transformations of other cyclic structures can also yield the succinimide (B58015) ring; for example, treatment of certain spirocyclobutene derivatives with sodium periodate (B1199274) and ruthenium(III) chloride can lead to the formation of a pyrrolidine-2,5-dione via oxidative cleavage of a C=C bond. acs.org
| Starting Material(s) | Reagents/Conditions | Product Type | Yield | Reference(s) |
| N-Substituted Maleimide, Ketone | Three-component organocatalyst | Substituted Pyrrolidine-2,5-diones | Good to Excellent | ebi.ac.uk |
| Spirocyclobutene Derivative | NaIO₄, RuCl₃·H₂O | Pyrrolidine-2,5-dione | 64% | acs.org |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Pyrrolidin-2-amine dihydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves reductive amination of pyrrolidin-2-one using agents like sodium borohydride or lithium aluminum hydride, followed by HCl salt formation. Reaction pH, temperature (e.g., 0–25°C for reduction), and solvent polarity critically affect intermediate stability and final purity. Post-synthesis purification via recrystallization or column chromatography is advised to remove by-products like unreacted starting materials or over-reduced species .
Q. Which analytical techniques are essential for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR spectroscopy (¹H/¹³C) confirms structural integrity, with amine protons typically appearing at δ 1.5–2.5 ppm.
- HPLC (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient) quantifies purity and detects impurities like oxidation by-products .
- Mass spectrometry (ESI-MS) validates molecular ion peaks ([M+H]⁺ for free base; [M+2H-Cl]⁺ for dihydrochloride).
Q. How does the dihydrochloride salt form enhance Pyrrolidin-2-amine’s suitability for biological studies?
- Methodological Answer : The dihydrochloride form improves aqueous solubility (critical for in vitro assays) and stability by reducing hygroscopicity. Prior to cell-based experiments, confirm solubility in buffers (e.g., PBS, pH 7.4) and assess osmolality to avoid cytotoxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from variations in:
- Assay conditions : Test the compound across multiple cell lines (e.g., HEK293 vs. HeLa) and control for pH-dependent solubility.
- Batch variability : Use orthogonal characterization (e.g., elemental analysis for Cl⁻ content) to confirm consistency.
- Mechanistic studies : Employ isothermal titration calorimetry (ITC) to quantify binding affinity to targets like neurotransmitter receptors .
Q. What strategies optimize this compound’s stability during long-term storage?
- Methodological Answer :
- Store under inert gas (argon) at –20°C in airtight, light-resistant containers.
- Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation products (e.g., pyrrolidine oxides) indicate oxidative instability, necessitating antioxidant additives like BHT .
Q. How can the compound’s interaction with bacterial membranes be systematically studied?
- Methodological Answer :
- Fluorescence assays : Use dyes like DAPI (ex/em 358/461 nm) to track membrane penetration in P. aeruginosa biofilms.
- Electron microscopy : Fixation and staining protocols (e.g., osmium tetroxide) visualize membrane disruption .
- Zeta potential measurements : Quantify changes in surface charge upon compound binding to model lipid bilayers .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Use fume hoods and PPE (nitrile gloves, lab coats) to prevent inhalation/contact.
- In case of exposure, rinse skin/eyes with water for 15 min and seek medical evaluation.
- Store separately from strong oxidizers (e.g., KMnO₄) to avoid explosive reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
